5-Bromo-2-(difluoromethoxy)benzaldehyde
Overview
Description
5-Bromo-2-(difluoromethoxy)benzaldehyde is a compound that is not directly described in the provided papers. However, the papers do discuss various brominated benzaldehyde derivatives, which can offer insights into the chemical behavior and properties that might be expected from 5-Bromo-2-(difluoromethoxy)benzaldehyde. For instance, the presence of bromine and aldehyde functional groups in these compounds suggests that they may participate in similar chemical reactions and have comparable physical properties .
Synthesis Analysis
The synthesis of brominated benzaldehydes can involve selective halogenation reactions, as seen in the palladium-catalyzed ortho-bromination of benzaldoximes . This method could potentially be adapted for the synthesis of 5-Bromo-2-(difluoromethoxy)benzaldehyde by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of 2-(bromomethyl)benzaldehydes through the reaction with arylhydrazines indicates the versatility of brominated benzaldehydes in forming various derivatives .
Molecular Structure Analysis
The molecular structure of brominated benzaldehydes can be influenced by the substituents present on the benzene ring. For example, the title compound in Abstract 1 exhibits short Br⋯F interactions and π-stacking interactions, which could be relevant for understanding the molecular interactions in 5-Bromo-2-(difluoromethoxy)benzaldehyde . Similarly, the linear polymeric chains observed in the crystal structure of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde due to non-covalent O⋯I bonding might suggest that halogen bonding could play a role in the solid-state structure of 5-Bromo-2-(difluoromethoxy)benzaldehyde .
Chemical Reactions Analysis
Brominated benzaldehydes are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as the formation of dihydrophthalazines through intermolecular condensation and intramolecular nucleophilic substitution . The presence of a bromine atom in these compounds typically facilitates further functionalization through nucleophilic substitution reactions. The synthesis of porphyrins using a tetrafluoro-iodo-benzaldehyde also demonstrates the potential of halogenated benzaldehydes in constructing complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzaldehydes can be influenced by the nature of the substituents on the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity, as seen in the synthesis and characterization of various substituted benzaldehydes . The computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes provides insights into their favored conformations and molecular properties, which could be relevant when considering the properties of 5-Bromo-2-(difluoromethoxy)benzaldehyde .
Scientific Research Applications
Summary of the Application
“5-Bromo-2-(difluoromethoxy)benzaldehyde” is used in the field of organic chemistry, particularly in the synthesis of various organic compounds .
Methods of Application or Experimental Procedures
One specific method involves the use of palladium-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This process involves the reaction of 5-bromo-2-(difluoromethoxy)benzaldehyde with heteroarenes in the presence of a palladium catalyst .
Results or Outcomes
The result of this reaction is the formation of arylated heteroarenes . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Safety And Hazards
The compound has been classified with the hazard statements H301 and H411 . The precautionary statements include P264, P270, P273, P301+P310, P321, P330, P391, P405, and P501 . These statements indicate that the compound is toxic if swallowed and is harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBACSCSIFOHNAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366428 | |
Record name | 5-bromo-2-(difluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethoxy)benzaldehyde | |
CAS RN |
329269-64-9 | |
Record name | 5-bromo-2-(difluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-(difluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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